molecular formula C24H24N2O3S B248985 Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone

Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No. B248985
M. Wt: 420.5 g/mol
InChI Key: BGYYMYQDOXWVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

More research is needed to understand the mechanism of action of this compound.
2.

Advantages and Limitations for Lab Experiments

Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone has several advantages and limitations for laboratory experiments. Some of these are:
Advantages:
1. High Purity: This compound can be synthesized in high purity using column chromatography.
2. Potential Therapeutic Applications: Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone has potential therapeutic applications in various scientific research fields.
Limitations:
1. Limited Availability: This compound is not commercially available and needs to be synthesized in the laboratory.
2. Limited Research: There is limited research available on the mechanism of action and physiological effects of this compound.

Future Directions

There are several future directions for research on Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone. Some of these include:
1. Further Studies on

In Vivo

Studies: In vivo studies are needed to evaluate the efficacy and safety of this compound in animal models.
3. Clinical Trials: Clinical trials are needed to evaluate the potential therapeutic applications of this compound in humans.
4. Structure-Activity Relationship Studies: Structure-activity relationship studies can help in the design and synthesis of more potent derivatives of this compound.
Conclusion
Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to fully understand the potential therapeutic applications of this compound and to design more potent derivatives.

Synthesis Methods

The synthesis of Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone involves the reaction of 4-[(4-methylphenyl)sulfonyl]piperazine with 4-bromobiphenyl in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The resulting product is then purified using column chromatography to obtain Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone in high purity.

Scientific Research Applications

Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone has been studied for its potential therapeutic applications in various scientific research fields. Some of the areas where this compound has been studied include:
1. Cancer Research: Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been studied for its potential use as a chemotherapeutic agent in the treatment of various types of cancer.
2. Neurological Disorders: This compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and may help in the prevention of neuronal damage.
3. Anti-inflammatory Effects: Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

properties

Product Name

Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C24H24N2O3S/c1-19-7-13-23(14-8-19)30(28,29)26-17-15-25(16-18-26)24(27)22-11-9-21(10-12-22)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3

InChI Key

BGYYMYQDOXWVSZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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